molecular formula C18H16O6 B1199450 4'-Hydroxy-5,6,7-trimethoxyflavone CAS No. 6938-18-7

4'-Hydroxy-5,6,7-trimethoxyflavone

Cat. No. B1199450
CAS RN: 6938-18-7
M. Wt: 328.3 g/mol
InChI Key: PJRWXHDCKWSIRU-UHFFFAOYSA-N
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Description

4’-Hydroxy-5,6,7-trimethoxyflavone is a chemical compound with the molecular formula C18H16O6 . It is also known by other names such as 2-(4-Hydroxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one .


Synthesis Analysis

The synthesis of 4’-Hydroxy-5,6,7-trimethoxyflavone has been reported in the literature . The structure of the compound was identified by 1D, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and IR spectra .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-5,6,7-trimethoxyflavone consists of a benzopyran-4-one ring attached to a 4-hydroxyphenyl group . The benzopyran-4-one ring is further substituted with methoxy groups at positions 5, 6, and 7 .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Hydroxy-5,6,7-trimethoxyflavone are not mentioned in the search results, flavones such as this are known to undergo a variety of reactions. For instance, they can be demethylated, yielding hydroxyflavones .


Physical And Chemical Properties Analysis

4’-Hydroxy-5,6,7-trimethoxyflavone has an average mass of 328.316 Da and a monoisotopic mass of 328.094696 Da .

properties

CAS RN

6938-18-7

Product Name

4'-Hydroxy-5,6,7-trimethoxyflavone

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3

InChI Key

PJRWXHDCKWSIRU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC

Other CAS RN

6938-18-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1e 4′-benzyloxy-5,6,7-trimethoxyflavone, (120 mg, 0.29 mmol) and a catalytic amount of palladium on charcoal (10%) in ethanol (15 mL) was hydrogenated at atmospheric pressure for 4 h. The catalyst was filtered off and the solvent was stripped off to produce the title compound 1h (89 mg, 95%) as slight yellow crystals. Without purification, the purity of this compound is higher than 95%. 1H NMR (DMSO, 200 M Hz), δ 7.88 (d, J=8.6 Hz, 2H), 7.16 (s, 1H), 6.90 (d, J=8.6 Hz, 2H), 6.60 (s, 1H), 3.93 (s 3H), 3.93 (s, 3H), 3.78 (s, 3H), 3.75 (s, 3H).
[Compound]
Name
1e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4′-benzyloxy-5,6,7-trimethoxyflavone
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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